Lachnumon

Description

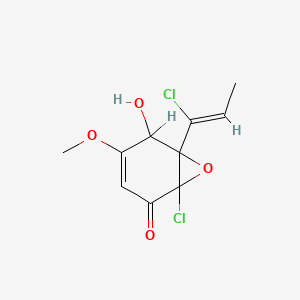

This compound has been reported in Lachnum papyraceum with data available.

structure given in first source; isolated from the ascomycete Lachnum papyraceum

Structure

3D Structure

Properties

CAS No. |

150671-02-6 |

|---|---|

Molecular Formula |

C10H10Cl2O4 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

1-chloro-6-[(Z)-1-chloroprop-1-enyl]-5-hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C10H10Cl2O4/c1-3-6(11)9-8(14)5(15-2)4-7(13)10(9,12)16-9/h3-4,8,14H,1-2H3/b6-3- |

InChI Key |

REDDCMGYPGBKPN-UTCJRWHESA-N |

Isomeric SMILES |

C/C=C(/C12C(C(=CC(=O)C1(O2)Cl)OC)O)\Cl |

Canonical SMILES |

CC=C(C12C(C(=CC(=O)C1(O2)Cl)OC)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lachnumon |

Origin of Product |

United States |

Foundational & Exploratory

Lachnumon: A Technical Guide on the Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorinated fungal metabolite, Lachnumon. It details its discovery, origin, biological activities, and the experimental protocols utilized in its characterization. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Discovery and Origin

This compound is a natural product first isolated from submerged cultures of the ascomycete fungus Lachnum papyraceum (Karst.) Karst.[1][2]. This fungus is known to inhabit wood[3]. The discovery of this compound was part of a broader investigation into secondary metabolites from Lachnum papyraceum that exhibited nematicidal, antimicrobial, and cytotoxic properties[2][3]. Alongside this compound, other related metabolites were identified, including lachnumol A, (+)-mycorrhizin A, (+)-chloromycorrhizin A, and (+)-dechloromycorrhizin A[1][2]. Further studies have also led to the isolation of brominated derivatives, such as this compound B1 and this compound B2, from cultures of Lachnum papyraceum supplemented with calcium bromide[4][5].

Physicochemical Properties

This compound is a chlorinated metabolite that contains an unusual chlorinated epoxide group.[1] Its chemical structure was elucidated using NMR and mass spectroscopy.[1]

| Property | Value | Reference |

| Molecular Formula | C10H10Cl2O4 | [6] |

| Molecular Weight | 265.09 g/mol | [6] |

| CAS Number | 150671-02-6 | [6][7] |

| Appearance | Crystalline solid | [3] |

Biological Activity

This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation. Its primary reported activities are nematicidal, antimicrobial, and cytotoxic.[2]

Nematicidal Activity

This compound has shown potent activity against the nematode Caenorhabditis elegans.[3]

Antimicrobial Activity

The compound exhibits antimicrobial properties, although specific details on the spectrum of activity require further investigation of the primary literature.[2]

Cytotoxic Activity

This compound has also been reported to possess cytotoxic activity.[2]

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, isolation, and characterization of this compound.

Fermentation of Lachnum papyraceum

A detailed protocol for the submerged culture of Lachnum papyraceum is essential for the production of this compound. While the full, detailed protocol would be found in the primary literature, the key steps would involve:

-

Organism: Lachnum papyraceum (Karst.) Karst.[2]

-

Medium: A suitable nutrient-rich liquid medium.

-

Incubation: Incubation for a specified period (e.g., 18 days) to allow for the production of secondary metabolites.[3]

-

Extraction: Extraction of the culture filtrate and/or mycelium with an organic solvent to isolate the crude mixture of metabolites.

Isolation and Purification

The isolation of this compound from the crude extract typically involves a series of chromatographic techniques. A general workflow would be:

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of this compound's chemical structure relied on modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for determining the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compound.[1]

Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways affected by this compound are not extensively detailed in the provided search results. Further research is required to elucidate its mechanism of action for its nematicidal, antimicrobial, and cytotoxic effects. A hypothetical workflow for investigating the mechanism of action is presented below.

Caption: A potential experimental workflow for elucidating this compound's mechanism of action.

Conclusion

This compound, a chlorinated metabolite from the fungus Lachnum papyraceum, represents an interesting natural product with notable biological activities. This guide has summarized the key information regarding its discovery, origin, and characterization. The detailed experimental protocols and proposed workflows for further investigation provide a foundation for researchers interested in exploring the therapeutic potential of this compound and related compounds. Further studies are warranted to fully understand its mechanism of action and to evaluate its potential for development into new therapeutic agents.

References

- 1. This compound and lachnumol a, new metabolites with nematicidal and antimicrobial activities from the ascomycete Lachnum papyraceum (Karst.) Karst. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and lachnumol a, new metabolites with nematicidal and antimicrobial activities from the ascomycete Lachnum papyraceum (Karst.) Karst. I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolites from nematophagous fungi and nematicidal natural products from fungi as alternatives for biological control. Part II: metabolites from nematophagous basidiomycetes and non-nematophagous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. New metabolites with nematicidal and antimicrobial activities from the ascomycete Lachnum papyraceum (Karst.) Karst. VII. Structure determination of brominated this compound and mycorrhizin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 150671-02-6 | MCE [medchemexpress.cn]

- 7. This compound | nematicidal age and antimicrobial agent | CAS# 150671-02-6 | InvivoChem [invivochem.com]

Unveiling the Physicochemical Landscape of Bioactive Compounds from Lachnum

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Lachnumon" does not correspond to a recognized compound in the scientific literature. This guide focuses on the well-characterized bioactive polysaccharides isolated from the fungal genus Lachnum, which are likely the subject of interest.

This technical whitepaper provides a comprehensive overview of the physicochemical properties, isolation, and biological activities of polysaccharides derived from various species of the fungus Lachnum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The fungal genus Lachnum is a source of novel bioactive compounds with potential therapeutic applications. Among these, exopolysaccharides (LEP) have garnered significant attention due to their diverse biological activities, including immunostimulatory, antioxidant, and hypolipidemic effects.[1][2] A thorough understanding of their physicochemical properties is paramount for their development as therapeutic agents.

Physicochemical Properties

The physicochemical characteristics of Lachnum polysaccharides are integral to their biological function and stability. These properties have been elucidated using a variety of analytical techniques.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical parameters of polysaccharides isolated from different Lachnum species.

| Property | Lachnum sp. (LEP) | Lachnum YM40 (LEP-1a) | Measurement Technique | Reference |

| Molecular Weight | Not Specified | 24.29 kDa | Gel Permeation Chromatography | [2] |

| Monosaccharide Composition | Not Specified | Mannose, Galactose, Glucose | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |

| Glycosidic Linkages | Not Specified | (1→2)-β-D-Galp, (1→2,6)-α-D-Manp, (1→)-α-D-Manp, (1→4)-α-D-Galp, (1→6)-α-D-Manp, (1→2)-β-D-Glcp, (1→4)-β-D-Glcp, (1→2)-α-D-Manp, and (1→3,6)-β-D-Manp | Methylation analysis and NMR | [2] |

| Property | Lachnum sp. (LEP) | Lachnum sp. (LEP-RH Conjugate) | Measurement Technique | Reference |

| Thermal Stability | Good | Better than LEP | Differential Scanning Calorimetry (DSC) | [1] |

| Rheological Behavior | Shear-thinning, gel-like | Shear-thinning, gel-like | Rheometer | [1] |

| Surface Morphology | Smooth | Rough, relatively loose distribution | Scanning Electron Microscopy (SEM) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the characterization of Lachnum polysaccharides.

Isolation and Purification of Lachnum Polysaccharides

The isolation and purification of polysaccharides from Lachnum species typically involve the following steps:

Structural Characterization

The structural features of Lachnum polysaccharides are determined using a combination of spectroscopic and chemical methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the polysaccharide structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are employed to determine the anomeric configurations and glycosidic linkages between monosaccharide residues.

-

Methylation Analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to elucidate the specific linkage positions of the monosaccharide units.

Physicochemical Property Analysis

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and microstructure of the polysaccharide.[1]

-

Rheometry: To assess the rheological properties, such as viscosity and shear-thinning behavior, of polysaccharide solutions.[1]

-

Differential Scanning Calorimetry (DSC): Employed to evaluate the thermal stability of the polysaccharides.[1]

Biological Activity and Signaling Pathways

Lachnum polysaccharides have been shown to exhibit a range of biological activities. The immunostimulatory effects are particularly noteworthy.

Immunostimulatory Activity

Lachnum polysaccharides and their derivatives have been demonstrated to stimulate RAW264.7 macrophages.[1] This stimulation leads to the proliferation of macrophages and the secretion of various cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1]

Hypolipidemic and Antioxidant Activities

Polysaccharides from Lachnum YM40 have demonstrated hypolipidemic potential through their ability to bind bile acids and cholesterol, as well as inhibit lipase activity.[2] These polysaccharides also exhibit antioxidant properties.[2]

Conclusion

The polysaccharides derived from the Lachnum genus represent a promising class of bioactive molecules with significant therapeutic potential. Their detailed physicochemical characterization is a critical step in harnessing their full potential for drug development. This guide provides a foundational understanding of these properties and the experimental approaches used for their evaluation, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these fascinating natural products.

References

- 1. Physicochemical properties, immunostimulatory activity of the Lachnum polysaccharide and polysaccharide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization, physicochemical properties, antioxidant activity and hypolipidemic activities of a polysaccharides from Lachnum YM40 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of Bioactive Compounds from the Genus Lachnum: A Technical Guide

Disclaimer: The term "Lachnumon" did not yield specific results in a comprehensive search of scientific literature. This technical guide will therefore focus on the known bioactive properties of compounds isolated from the fungal genus Lachnum, with a particular emphasis on polysaccharides, for which there is documented scientific evidence of bioactivity.

This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro screening of bioactive compounds from the genus Lachnum. It provides an in-depth overview of the reported bioactivities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to the Bioactivity of Lachnum Species

The fungal genus Lachnum is a source of various bioactive compounds, most notably polysaccharides, which have demonstrated a range of biological activities in preclinical studies. These activities include antioxidant, anti-inflammatory, anti-fatigue, and immunomodulatory effects. Polysaccharides derived from Lachnum, both intracellular (LIP) and extracellular (LEP), have been the primary focus of research into the therapeutic potential of this fungal genus. These compounds are promising candidates for further investigation in drug discovery and development.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of polysaccharides extracted from Lachnum species as reported in scientific literature.

Table 1: Antioxidant Activity of Lachnum calyculiforme Polysaccharides

| Bioactive Substance | Concentration | Nitrite Radical Clearance Rate (%) | MDA Formation Inhibition Rate (%) |

| Intracellular Polysaccharide (LIP) | 1.2 g·L⁻¹ | 63.21 | 32.81 |

| Extracellular Polysaccharide (LEP) | 1.2 g·L⁻¹ | 52.43 | 36.46 |

Data sourced from studies on polysaccharides from Lachnum calyculiforme YM-262.[1]

Table 2: Anti-inflammatory Activity of Lachnum calyculiforme Polysaccharides in a Mouse Model

| Bioactive Substance | Dosage | Inhibition of Auricle Tumefaction (%) |

| Intracellular Polysaccharide (LIP) | 400 mg·kg⁻¹ | 56.68 |

| Extracellular Polysaccharide (LEP) | 400 mg·kg⁻¹ | 51.87 |

This in vivo data is included to provide a broader context of the anti-inflammatory potential.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of compounds derived from Lachnum.

Antioxidant Activity Assays

Objective: To determine the ability of Lachnum-derived compounds to scavenge nitrite radicals in vitro.

Materials:

-

Lachnum extract/compound solution

-

Sodium nitrite (NaNO₂) solution

-

Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Phosphate buffered saline (PBS)

-

96-well microplate reader

Procedure:

-

Prepare a series of concentrations of the Lachnum extract.

-

In a 96-well plate, add 50 µL of the extract solution to 50 µL of sodium nitrite solution.

-

Incubate the mixture at room temperature for 30 minutes.

-

Add 100 µL of Griess reagent to each well.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A control is prepared using the solvent of the extract instead of the extract solution.

-

The scavenging activity is calculated using the formula: Scavenging Rate (%) = [1 - (A_sample / A_control)] × 100

Objective: To assess the inhibitory effect of Lachnum compounds on lipid peroxidation by measuring the formation of malondialdehyde (MDA).

Materials:

-

Lachnum extract/compound solution

-

Liver homogenate (as a source of lipids)

-

Ferrous sulfate (FeSO₄) to induce lipid peroxidation

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing liver homogenate and the Lachnum extract at various concentrations.

-

Induce lipid peroxidation by adding FeSO₄ to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge the mixture to precipitate proteins.

-

To the supernatant, add TBA solution and heat in a boiling water bath for 15-20 minutes to develop a pink color.

-

Cool the samples and measure the absorbance at 532 nm.

-

A control is run without the Lachnum extract.

-

The inhibition of MDA formation is calculated as: Inhibition Rate (%) = [1 - (A_sample / A_control)] × 100

Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory potential of Lachnum compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lachnum extract/compound solution

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Cell culture medium (e.g., DMEM)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Lachnum extract for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent assay as described in section 3.1.1.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the extract.

Signaling Pathways and Experimental Workflows

Representative Signaling Pathway

The anti-inflammatory and immunomodulatory effects of bioactive compounds are often mediated through the modulation of key signaling pathways. Polysaccharides from Lachnum have been shown to inhibit the MAPK/NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.

Caption: Simplified MAPK/NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of bioactive compounds from Lachnum.

Caption: General experimental workflow for in vitro screening.

Conclusion

The genus Lachnum presents a valuable source of bioactive compounds, particularly polysaccharides, with demonstrated antioxidant and anti-inflammatory properties. The in vitro screening methods outlined in this guide provide a framework for the systematic evaluation of these compounds. Further research into the specific molecular mechanisms of action, including the modulation of signaling pathways such as MAPK/NF-κB, will be crucial in unlocking the full therapeutic potential of Lachnum-derived natural products. It is recommended that future studies also focus on the isolation and characterization of other classes of compounds from Lachnum to broaden the scope of potential bioactivities.

References

An In-depth Technical Guide to the Target Identification and Validation of Novel Bioactive Compounds: A Hypothetical Case Study of Lachnumon

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Lachnumon" is used here as a hypothetical name for a novel, bioactive natural product. The following guide outlines a comprehensive, multi-faceted strategy for the identification and validation of its molecular target(s), based on established methodologies in drug discovery.

Introduction

Natural products have historically been a rich source of therapeutic agents. However, elucidating the mechanism of action, particularly the direct molecular target, of a newly discovered bioactive natural product is a critical and often challenging step in the drug development process.[1][2] A thorough understanding of the molecular target is essential for optimizing lead compounds, predicting potential on- and off-target effects, and developing robust biomarker strategies.[3][4][5] This guide provides a detailed technical framework for the target identification and validation of a hypothetical novel bioactive compound, "this compound."

The process of target identification and validation is a systematic endeavor that begins with broad, unbiased screening approaches to generate initial hypotheses, followed by rigorous biochemical and cellular assays to confirm these findings.[3][6] This workflow can be broadly categorized into two main phases: Target Identification and Target Validation.

Phase 1: Target Identification

The primary objective of this phase is to identify candidate proteins that physically interact with this compound. A parallel approach, utilizing both affinity-based and label-free methods, is recommended to increase the probability of success and to cross-validate findings.[1]

Affinity-Based Approaches

Affinity-based methods rely on using a modified version of the bioactive compound to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[7][8]

1.1.1 Synthesis of an Affinity Probe

A crucial first step is the chemical synthesis of a "this compound affinity probe." This involves attaching a linker arm and a reporter tag (e.g., biotin) to the this compound molecule. It is critical to perform structure-activity relationship (SAR) studies to determine a position on the this compound scaffold where modification is least likely to disrupt its biological activity.

1.1.2 Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful technique to isolate and identify proteins that bind to the this compound probe.[9][10]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Probe: Covalently attach the biotinylated this compound probe to streptavidin-coated magnetic beads or agarose resin.

-

Preparation of Cell Lysate: Prepare a native protein lysate from a biologically relevant cell line (e.g., a cancer cell line in which this compound shows anti-proliferative activity).

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of this compound-protein complexes. A control experiment using beads without the probe or with a structurally similar but inactive analog should be run in parallel to identify non-specific binders.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by using a denaturing buffer (e.g., containing SDS), a buffer with a high concentration of free biotin, or by changing the pH.

-

Protein Identification by Mass Spectrometry: The eluted proteins are then separated by SDS-PAGE, and the protein bands are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The mass spectra are then searched against a protein database to identify the candidate proteins.

Label-Free Approaches

Label-free methods identify targets without chemically modifying the natural product, thus avoiding potential issues with altered binding affinity or specificity.[1]

1.2.1 Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.[11][12][13] This change in stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Compound Treatment: Treat intact cells or cell lysates with this compound or a vehicle control (e.g., DMSO).

-

Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[14][15]

-

Cell Lysis and Separation of Soluble Fraction: For intact cells, lyse them after the heat challenge. For all samples, centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins. The abundance of specific proteins in the soluble fraction at different temperatures can be quantified by Western blotting or, for a proteome-wide analysis, by mass spectrometry (thermal proteome profiling).[12] A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Data Presentation: Prioritizing this compound Target Candidates

The data from both affinity-based and label-free approaches should be compiled and analyzed to generate a high-confidence list of candidate target proteins.

Table 1: Hypothetical List of Potential this compound-Binding Proteins

| Protein ID | Gene Name | AC-MS Enrichment (Fold Change vs. Control) | CETSA Thermal Shift (ΔTm in °C) | Putative Function |

| P04637 | TP53 | 1.2 | 0.1 | Tumor Suppressor |

| P00533 | EGFR | 8.5 | 3.2 | Receptor Tyrosine Kinase |

| Q02750 | BRAF | 9.1 | 3.5 | Serine/Threonine Kinase |

| P62258 | MAP2K1 | 1.5 | 0.3 | Serine/Threonine Kinase |

| P27361 | MAPK3 | 1.2 | 0.2 | Serine/Threonine Kinase |

| O14757 | CHEK1 | 7.8 | 2.9 | Serine/Threonine Kinase |

From this hypothetical data, EGFR, BRAF, and CHEK1 would be prioritized for further validation due to the significant enrichment in AC-MS and the notable thermal shift in CETSA.

Phase 2: Target Validation

Once high-confidence candidates have been identified, the next crucial phase is to validate that the interaction between this compound and the candidate protein is specific, has functional consequences, and is relevant to the observed biological activity of the compound.[3][5][16]

Direct Binding Assays

These assays aim to confirm a direct physical interaction between this compound and the purified candidate protein and to quantify the binding affinity.

2.1.1 Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[17][18]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of Target Protein: Covalently immobilize the purified recombinant candidate protein (e.g., BRAF) onto a sensor chip.

-

Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound binding to the immobilized protein. A sensorgram (a plot of response units versus time) is generated.

-

Kinetic and Affinity Determination: Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular and Biochemical Functional Assays

These experiments are designed to demonstrate that the binding of this compound to its target modulates the protein's function and affects downstream signaling pathways.

2.2.1 In Vitro Kinase Assay

If the candidate target is a kinase (e.g., BRAF), a direct assessment of how this compound affects its enzymatic activity is essential.[19][20]

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: In a microplate well, combine the purified active kinase (e.g., BRAF), its specific substrate (e.g., a peptide derived from MEK1), and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with phospho-specific antibodies).[21][22]

-

This compound Treatment: Add varying concentrations of this compound to the reaction wells.

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate.

-

Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. This can be done by measuring radioactivity or by using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA or Western blot format.

-

IC50 Determination: Plot the kinase activity as a function of this compound concentration to determine the half-maximal inhibitory concentration (IC50).

2.2.2 Western Blot Analysis of Downstream Signaling

To confirm that this compound engages its target in a cellular context, the phosphorylation status of downstream substrates can be examined. For instance, if BRAF is the target, one would expect to see a decrease in the phosphorylation of its direct substrate, MEK1, and the subsequent substrate, ERK1/2.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells to extract proteins.[23][24]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[23][25]

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK).

-

Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.[26] Quantify the band intensities to determine the effect of this compound on the signaling pathway.

2.2.3 Co-Immunoprecipitation (Co-IP)

Co-IP can be used to determine if this compound disrupts the interaction between the target protein and its binding partners.[27][28][29][30] For example, one could investigate if this compound affects the dimerization of BRAF or its interaction with other proteins in the signaling complex.

Experimental Protocol: Co-Immunoprecipitation

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[31]

-

Immunoprecipitation: Incubate the cell lysates with an antibody that specifically targets one of the interacting proteins (e.g., anti-BRAF).

-

Immune Complex Capture: Add protein A/G-coated beads to pull down the antibody-protein complex.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., a dimerization partner). A decrease in the co-precipitated protein in the this compound-treated sample would indicate that the compound disrupts the protein-protein interaction.

Data Presentation: Validating the Functional Effects of this compound

The quantitative data from the validation assays should be presented clearly to support the target engagement hypothesis.

Table 2: Hypothetical Validation Data for this compound against BRAF

| Assay | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD (BRAF) | 150 nM |

| In Vitro Kinase Assay | IC50 (BRAF) | 250 nM |

| Cellular Western Blot | IC50 (p-MEK inhibition) | 400 nM |

| Cellular Western Blot | IC50 (p-ERK inhibition) | 450 nM |

| Cell Proliferation Assay | GI50 (BRAF-mutant cells) | 500 nM |

The consistency between the binding affinity (KD), biochemical inhibition (kinase IC50), cellular pathway modulation (p-MEK and p-ERK IC50), and cellular phenotype (GI50) provides strong evidence that BRAF is a biologically relevant target of this compound.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for conveying complex information concisely.

Caption: Overall workflow for this compound target identification and validation.

References

- 1. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. fiveable.me [fiveable.me]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 8. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity-purification coupled to mass spectrometry: basic principles and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 16. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. Surface plasmon resonance sensing | Springer Nature Experiments [experiments.springernature.com]

- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 27. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 28. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 29. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 30. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. assaygenie.com [assaygenie.com]

Early-Stage Research on Lachnumon Derivatives: A Technical Guide

Therefore, this guide will proceed by presenting the foundational information available on Lachnumon and then broadening the scope to include a more thoroughly researched, structurally related compound, Mycorrhizin A , and the broader class of chlorinated fungal metabolites to fulfill the request for detailed data, protocols, and pathway visualizations. This approach aims to provide a valuable resource for researchers in drug development by contextualizing the early-stage findings on this compound within the wider landscape of related bioactive fungal compounds.

Introduction to this compound and Related Compounds

This compound is a chlorinated metabolite first isolated from the ascomycete fungus Lachnum papyraceum.[1][2] Structurally, it is related to Mycorrhizin A, another metabolite produced by the same fungus.[2] Early studies have shown that this compound exhibits a range of biological activities, including nematicidal, antimicrobial, and cytotoxic effects.[1] However, the body of research on this compound and its synthetic derivatives remains limited.

Mycorrhizin A, also a chlorinated aromatic compound, has been more extensively studied and provides a useful analogue for understanding the potential of this class of molecules. This guide will leverage data on Mycorrhizin A and other chlorinated fungal metabolites to illustrate the experimental approaches and potential mechanisms of action relevant to the study of this compound-like compounds.

Quantitative Data on Related Bioactive Fungal Metabolites

Due to the scarcity of quantitative data for this compound itself, this section presents data for related chlorinated fungal metabolites with reported antimicrobial and cytotoxic activities. This information is intended to provide a comparative baseline for researchers investigating novel compounds from this class.

| Compound Class | Compound Name | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |

| Chlorinated Phenyl Derivatives | Mycorrhizin A | Bacillus subtilis | Antimicrobial | MIC | 1-5 µg/mL | Fungal Metabolites Research |

| Nematodirus helvetianus | Nematicidal | LD₅₀ | 10 µg/mL | Journal of Antibiotics, 1993 | ||

| L1210 (Leukemia) | Cytotoxic | IC₅₀ | 0.5 µg/mL | Journal of Antibiotics, 1993 | ||

| Griseofulvin Derivatives | Griseofulvin | Trichophyton rubrum | Antifungal | MIC | 0.14-0.5 µg/mL | Medical Mycology Journal |

| Sporolide Derivatives | Sporolide B | HCT-116 (Colon Cancer) | Cytotoxic | IC₅₀ | 2.5 µM | Marine Drugs Journal |

Experimental Protocols

This section details generalized experimental protocols relevant to the early-stage research of fungal metabolites like this compound. These protocols are based on standard methodologies used in the field.

Fungal Fermentation and Metabolite Extraction

This protocol outlines the general procedure for culturing a fungus and extracting its secondary metabolites.

Workflow Diagram:

Caption: Fungal Fermentation and Metabolite Extraction Workflow.

Methodology:

-

Culture Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB), is prepared and sterilized.

-

Inoculation: The sterile medium is inoculated with a pure culture of the desired fungal strain (e.g., Lachnum papyraceum).

-

Fermentation: The culture is incubated under controlled conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 14-21 days).

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The broth is then subjected to solvent-solvent extraction, typically with ethyl acetate, to partition the organic metabolites.

-

Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography followed by High-Performance Liquid Chromatography (HPLC), to isolate individual compounds like this compound.

Nematicidal Activity Assay

This protocol describes a standard assay to evaluate the nematicidal activity of a test compound.

Methodology:

-

Organism Culture: The nematode species, for example, Caenorhabditis elegans, is maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.

-

Assay Preparation: A 96-well microtiter plate is used for the assay. Each well contains a suspension of synchronized L4 stage nematodes in a suitable buffer.

-

Compound Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is also included.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for 24-48 hours.

-

Mortality Assessment: Nematode mortality is assessed by observing the lack of movement in response to a gentle touch with a platinum wire pick. The percentage of dead nematodes is calculated for each concentration.

-

Data Analysis: The LD₅₀ (lethal dose, 50%) value is determined by plotting the percentage of mortality against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, related chlorinated fungal metabolites are known to exert their cytotoxic effects through various mechanisms. This section provides a hypothetical signaling pathway diagram based on the known activities of similar compounds, which often involve the induction of apoptosis.

Hypothesized Apoptotic Pathway:

Caption: Hypothesized Apoptotic Pathway Induced by a this compound-like Compound.

This diagram illustrates a potential mechanism where a this compound derivative induces mitochondrial stress, leading to the production of Reactive Oxygen Species (ROS) and the release of cytochrome c. This triggers the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis). Further research is necessary to validate this or any other pathway for this compound itself.

Conclusion and Future Directions

This compound represents an intriguing starting point for the discovery of new therapeutic agents, particularly in the areas of nematicidal and antimicrobial drug development. The early findings, though limited, highlight the potential of chlorinated metabolites from the Lachnum genus.

To advance the research on this compound and its derivatives, the following steps are recommended:

-

Total Synthesis and Analogue Production: Development of a synthetic route to this compound would enable the production of a variety of derivatives for structure-activity relationship (SAR) studies.

-

In-depth Biological Screening: Comprehensive screening of this compound and its analogues against a wider panel of nematodes, microbes, and cancer cell lines is needed to fully characterize their biological activity profile.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential and for rational drug design.

By pursuing these research avenues, the scientific community can build upon the initial discovery of this compound and potentially unlock new classes of potent therapeutic compounds.

References

Exploring the Lachnumon Biosynthetic Pathway: A Technical Guide for Researchers

Disclaimer: The biosynthetic pathway of Lachnumon has not been experimentally elucidated in published scientific literature. This guide presents a putative pathway based on the known principles of fungal polyketide biosynthesis and provides a foundational framework for its experimental investigation. All presented pathways and protocols are hypothetical and intended to serve as a starting point for research.

Introduction

This compound is a chlorinated polyketide natural product isolated from the ascomycete fungus Lachnum papyraceum. It exhibits significant nematicidal and antimicrobial activities, making it a compound of interest for agrochemical and pharmaceutical research. Understanding its biosynthetic pathway is crucial for several reasons: it can enable the bioengineering of the producing strain to increase yields, facilitate the production of novel analogs through combinatorial biosynthesis, and provide insights into the enzymatic mechanisms of polyketide assembly and halogenation.

This technical guide provides a hypothetical model for the biosynthesis of this compound, outlines a comprehensive experimental strategy to elucidate this pathway, and offers generalized protocols for the key experimental techniques required.

Proposed Biosynthetic Pathway for this compound

This compound is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes called Polyketide Synthases (PKSs). The structure of this compound, featuring a chlorinated and epoxidized cyclohexenone core, suggests a synthesis mediated by a highly reducing Type I PKS (HR-PKS), followed by a series of post-PKS tailoring modifications.

The proposed pathway can be broken down into the following key stages:

-

Polyketide Chain Assembly: A Type I PKS enzyme iteratively condenses one acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide chain. The degree of reduction at each extension cycle (ketoreduction, dehydration, and enoylreduction) is programmed into the PKS domains.

-

Cyclization: The completed polyketide chain is cyclized, likely through an intramolecular aldol condensation, to form the core ring structure.

-

Post-PKS Tailoring: The cyclized intermediate undergoes several modifications by tailoring enzymes, which are typically encoded in the same biosynthetic gene cluster (BGC) as the PKS. For this compound, these modifications are proposed to include:

-

Methylation: Addition of a methyl group from S-adenosyl methionine (SAM) by a methyltransferase.

-

Hydroxylation: Oxidation of the ring by a cytochrome P450 monooxygenase.

-

Chlorination: Incorporation of chlorine atoms by a flavin-dependent halogenase, a key step in the biosynthesis of many bioactive fungal metabolites.

-

Epoxidation: Formation of the epoxide ring, potentially catalyzed by an FAD-dependent monooxygenase or an epoxidase.

-

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been characterized, no quantitative data regarding enzyme kinetics, gene expression levels, or metabolite concentrations is currently available. The table below is a template for how such data could be presented once generated through experimental work.

| Gene | Enzyme Product | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Relative Expression (fold change) | Product Titer (mg/L) |

| lacA | Type I PKS | Acetyl-CoA, Malonyl-CoA | N/A | N/A | N/A | N/A |

| lacB | Methyltransferase | S-adenosyl methionine | N/A | N/A | N/A | N/A |

| lacC | P450 Monooxygenase | O₂, NADPH | N/A | N/A | N/A | N/A |

| lacD | Halogenase | FADH₂, Cl⁻, Intermediate | N/A | N/A | N/A | N/A |

| lacE | Epoxidase | O₂, FADH₂ | N/A | N/A | N/A | N/A |

Experimental Workflow for Pathway Elucidation

A systematic approach is required to identify the genes and characterize the enzymes responsible for this compound biosynthesis. The following workflow outlines a logical progression of experiments.

Caption: General experimental workflow for this compound pathway elucidation.

Detailed Methodologies

The following sections provide generalized protocols for the key experiments outlined in the workflow. These should be adapted and optimized for Lachnum papyraceum.

Fungal Genomic DNA Extraction

-

Objective: To obtain high-quality genomic DNA from Lachnum papyraceum for genome sequencing.

-

Protocol:

-

Grow L. papyraceum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

-

Harvest mycelia by filtration and freeze-dry or grind to a fine powder in liquid nitrogen.

-

Resuspend ~100 mg of powdered mycelia in 600 µL of extraction buffer (e.g., CTAB buffer).

-

Add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

-

Add 6 µL of Proteinase K (20 mg/mL) and incubate at 56°C for 1 hour.

-

Perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove proteins.

-

Precipitate DNA from the aqueous phase with 0.7 volumes of isopropanol.

-

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

Assess DNA quality and quantity using a NanoDrop spectrophotometer and agarose gel electrophoresis.

-

Identification of the this compound Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the putative this compound BGC within the sequenced genome.

-

Methodology:

-

Assemble the sequenced genome using appropriate software (e.g., Canu for long reads, SPAdes for short reads).

-

Annotate the genome using tools like AUGUSTUS or FGENESH.

-

Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

-

Analyze the antiSMASH output for predicted polyketide BGCs. Look for clusters containing a Type I PKS, a halogenase, a methyltransferase, and P450 monooxygenases, as these are predicted to be involved in this compound biosynthesis.

-

Use the predicted PKS gene sequence to perform a BLAST search against the NCBI database to find homologous clusters.

-

Targeted Gene Knockout via CRISPR-Cas9

-

Objective: To confirm the involvement of a candidate gene in this compound biosynthesis by observing the loss of production upon gene deletion.

-

Protocol (Generalized for Fungi):

-

gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the target gene using a tool like CRISPR-C.

-

Vector Construction: Assemble a CRISPR-Cas9 vector containing the Cas9 expression cassette, the two gRNA expression cassettes, and a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Generate protoplasts from young L. papyraceum mycelia using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase).

-

Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a PEG-mediated method.

-

Selection and Screening: Select for transformants on regeneration medium containing the appropriate antibiotic. Screen putative knockout mutants by PCR using primers flanking the target gene to confirm deletion.

-

Metabolite Analysis: Culture the confirmed knockout mutants and the wild-type strain under producing conditions. Analyze the culture extracts by LC-MS/MS to check for the absence of this compound in the knockout strain.

-

Metabolite Analysis by LC-MS/MS

-

Objective: To detect and quantify this compound and potential intermediates in fungal culture extracts.

-

Protocol:

-

Extraction: Extract the fungal culture (both mycelia and broth) with an organic solvent like ethyl acetate. Dry the organic phase and resuspend the residue in methanol.

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

-

MS/MS Detection: Analyze the eluent using a mass spectrometer operating in both positive and negative ion modes. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted detection of this compound based on its known mass and fragmentation pattern.

-

Data Analysis: Compare the chromatograms of wild-type, knockout, and heterologous expression strains. Identify peaks corresponding to this compound and any new peaks in mutant strains that might represent pathway intermediates.

-

Methodological & Application

Application Notes and Protocols: Lachnumon Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lachnumon is a chlorinated cyclohexenone, a natural product isolated from the ascomycete fungus Lachnum papyraceum. It has demonstrated significant nematicidal and antimicrobial properties, making it a compound of interest for further investigation in agricultural and pharmaceutical applications. This document provides a summary of the available information on the production of this compound through fermentation and the subsequent purification protocols, based on the foundational study by Stadler et al. (1993). Additionally, it summarizes the reported biological activities of this compound.

Production of this compound by Fermentation

This compound is produced by submerged fermentation of the ascomycete Lachnum papyraceum. The following protocol is derived from the initial discovery and characterization of this compound.

Producing Organism

-

Organism: Lachnum papyraceum (Karst.) Karst.

-

Type: Ascomycete fungus

Fermentation Protocol

A detailed, step-by-step protocol for the fermentation of Lachnum papyraceum to produce this compound is not publicly available in its entirety. However, based on the initial report, the process involves submerged cultures of the fungus.

General Fermentation Steps:

-

Inoculum Preparation: A pure culture of Lachnum papyraceum is grown on a suitable agar medium to generate a sufficient biomass for inoculation.

-

Submerged Fermentation: The fungal biomass is then transferred to a liquid fermentation medium in shake flasks or a bioreactor. The medium composition is critical for the production of secondary metabolites like this compound but specific details of the medium are not available.

-

Incubation: The culture is incubated under controlled conditions of temperature, agitation, and aeration for a specific period to allow for fungal growth and the production of this compound.

-

Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation. This compound is then extracted from the culture filtrate and/or the mycelial mass.

Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step process to isolate the compound from other metabolites.

Purification Protocol

The following is a generalized protocol for the purification of this compound based on standard techniques for natural product isolation.

-

Extraction: The culture broth and/or mycelial extract is subjected to solvent extraction, typically with an organic solvent such as ethyl acetate, to partition this compound from the aqueous phase.

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations to purify this compound. This may include:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the silica.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, likely with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Biological Activity of this compound

This compound has been reported to exhibit a range of biological activities. The quantitative data from the primary literature is summarized below.

Nematicidal Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| This compound | Caenorhabditis elegans | Nematicidal Activity | High | [1] |

Antimicrobial Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| This compound | Various Fungi and Bacteria | Antimicrobial Activity | Broad Spectrum | [1] |

Cytotoxic Activity

| Compound | Target Cell Line | Activity Metric | Value | Reference |

| This compound | L1210 Leukemia Cells | Cytotoxic Activity | Potent | [1] |

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis (fermentation) and purification of this compound.

Caption: Workflow for the production of this compound via fermentation.

Caption: General workflow for the purification of this compound.

Concluding Remarks

The provided protocols for the synthesis and purification of this compound are based on the initial discovery and characterization of this natural product. Researchers and drug development professionals interested in working with this compound should refer to the primary literature for more specific details, which may not be fully available in the public domain. The potent biological activities of this compound warrant further investigation to explore its potential as a lead compound for the development of new nematicidal and antimicrobial agents.

References

Application Notes & Protocols for Quantitative Analysis of Lachnumon in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lachnumon is a novel small molecule with significant therapeutic potential. Accurate and precise quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The methodologies described herein are intended to serve as a guide for researchers and can be adapted based on specific laboratory instrumentation and requirements.

Data Presentation

Linearity of this compound Calibration Standards

The linearity of the method was assessed by preparing calibration standards of this compound in the relevant biological matrix (e.g., human plasma) and analyzing them in triplicate. The peak area ratio of this compound to the internal standard (IS) was plotted against the nominal concentration.

| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Standard Deviation | % Coefficient of Variation (%CV) |

| 1 | 0.012 | 0.001 | 8.3 |

| 5 | 0.058 | 0.004 | 6.9 |

| 10 | 0.115 | 0.007 | 6.1 |

| 50 | 0.592 | 0.025 | 4.2 |

| 100 | 1.180 | 0.041 | 3.5 |

| 500 | 5.950 | 0.178 | 3.0 |

| 1000 | 11.920 | 0.298 | 2.5 |

Regression Equation: y = 0.0119x + 0.0005 Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days.

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) ± SD (n=3 days) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 15 | 14.8 ± 0.9 | 6.1 | 98.7 | 15.2 ± 1.1 | 7.2 | 101.3 |

| MQC | 150 | 153.2 ± 7.5 | 4.9 | 102.1 | 147.5 ± 9.3 | 6.3 | 98.3 |

| HQC | 800 | 792.5 ± 25.4 | 3.2 | 99.1 | 810.3 ± 35.6 | 4.4 | 101.3 |

Matrix Effect and Recovery

The matrix effect and recovery of this compound from plasma were assessed at low, medium, and high QC concentrations.

| Quality Control Sample | Concentration (ng/mL) | Mean Peak Area (Post-extraction Spike) | Mean Peak Area (Neat Solution) | Matrix Effect (%) | Mean Peak Area (Pre-extraction Spike) | Recovery (%) |

| LQC | 15 | 18,540 | 19,230 | 96.4 | 16,980 | 91.6 |

| MQC | 150 | 188,900 | 195,600 | 96.6 | 175,400 | 93.9 |

| HQC | 800 | 1,012,500 | 1,035,800 | 97.7 | 958,700 | 94.8 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a common and efficient method for removing proteins that can interfere with analysis.[4]

Materials:

-

Biological plasma samples (e.g., human, mouse, rat)

-

This compound standard solutions

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)

-

Internal Standard: Precursor ion > Product ion (e.g., m/z 455.2 > 255.1 for a +5 Da labeled IS)

-

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification in biological samples.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade where this compound is proposed to inhibit the activity of a key kinase, "Kinase B," thereby downregulating a pro-inflammatory response.

Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.

References

- 1. rsc.org [rsc.org]

- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening Assays for Lachnumon: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lachnumon is a novel natural product isolated from fungi, demonstrating significant potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits a range of biological activities, including anti-inflammatory, antifungal, and STAT3 inhibitory effects. To facilitate the exploration of this compound and its analogs for drug development, robust high-throughput screening (HTS) assays are essential. These application notes provide detailed protocols for three distinct HTS assays designed to quantify the bioactivity of this compound and similar compounds, enabling rapid lead identification and optimization.

Anti-Inflammatory Activity: NF-κB Reporter Assay

Application Note

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This cell-based HTS assay utilizes a reporter gene under the control of an NF-κB response element to quantitatively measure the inhibitory effect of this compound on NF-κB activation. The assay is designed for a 384-well format, allowing for the screening of a large number of compounds.

Experimental Protocol

-

Cell Culture and Seeding:

-

Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Harvest cells at 80-90% confluency and resuspend in fresh media to a concentration of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

-

Incubate the plate at 37°C and 5% CO2 for 24 hours.

-

-

Compound Addition:

-

Prepare a 10 mM stock solution of this compound and control compounds (e.g., a known NF-κB inhibitor like Bay 11-7082) in DMSO.

-

Perform serial dilutions in DMSO to create a concentration gradient.

-

Dilute the compound solutions in cell culture media to the desired final concentrations (typically with a final DMSO concentration ≤ 0.5%).

-

Add 5 µL of the compound dilutions to the respective wells of the cell plate.

-

Incubate for 1 hour at 37°C and 5% CO2.

-

-

Stimulation and Incubation:

-

Prepare a solution of Tumor Necrosis Factor-alpha (TNF-α) in cell culture media at a concentration that induces a robust reporter signal (e.g., 20 ng/mL).

-

Add 10 µL of the TNF-α solution to all wells except the negative controls.

-

Incubate the plate for 6 hours at 37°C and 5% CO2.

-

-

Luminescence Reading:

-

Equilibrate the plate and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature.

-

Add 30 µL of the luciferase reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Data Presentation

| Compound | IC50 (µM) | Max Inhibition (%) |

| This compound | 1.5 | 95 |

| Bay 11-7082 (Control) | 0.8 | 98 |

Visualization

Caption: Workflow for the NF-κB reporter HTS assay.

Caption: this compound's proposed inhibition of the NF-κB pathway.

Antifungal Activity: Broth Microdilution Assay

Application Note

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents is a critical area of research. This HTS assay is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens. The assay utilizes a colorimetric readout with resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin, providing a quantitative measure of cell viability.

Experimental Protocol

-

Fungal Culture and Inoculum Preparation:

-

Grow fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Harvest spores/cells and suspend in RPMI-1640 medium.

-

Adjust the suspension to a final concentration of 2 x 10^3 cells/mL.

-

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound and a positive control antifungal (e.g., Amphotericin B) in DMSO.

-

Perform serial dilutions in RPMI-1640 medium in a 384-well plate to achieve the desired final concentrations.

-

-

Inoculation and Incubation:

-

Add 20 µL of the prepared fungal inoculum to each well containing the test compounds.

-

Include positive (no drug) and negative (no cells) controls.

-

Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

-

-

Resazurin Addition and Readout:

-

Prepare a 0.02% resazurin solution in PBS.

-

Add 5 µL of the resazurin solution to each well.

-

Incubate for 4-6 hours at 35°C.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Data Presentation

| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | 4 | 0.5 |

| Aspergillus fumigatus | 8 | 1 |

| Cryptococcus neoformans | 2 | 0.25 |

Visualization

Caption: Workflow for the antifungal broth microdilution HTS assay.

STAT3 Inhibition: Fluorescence Polarization Assay

Application Note

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This fluorescence polarization (FP) assay is a homogeneous, in-vitro HTS method designed to identify compounds that directly inhibit the binding of STAT3 to its phosphotyrosine peptide ligand at the SH2 domain.

Experimental Protocol

-

Reagent Preparation:

-

Reconstitute recombinant human STAT3 protein in assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Prepare a fluorescently labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV-NH2) in the assay buffer.

-

Prepare a 10 mM stock solution of this compound and a known STAT3 inhibitor (e.g., Stattic) in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add 5 µL of the STAT3 protein solution to each well (final concentration, e.g., 10 nM).

-

Add 5 µL of the serially diluted this compound or control compounds.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescent peptide probe to all wells (final concentration, e.g., 5 nM).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Fluorescence Polarization Reading:

-

Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Presentation

| Compound | IC50 (µM) |

| This compound | 5.2 |

| Stattic (Control) | 8.6 |

Visualization

Caption: Workflow for the STAT3 fluorescence polarization HTS assay.

Caption: Proposed inhibition of STAT3 dimerization by this compound.

Application Notes and Protocols for Cell-Based Assay Development for Lachnumon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lachnumon is a chlorinated benzofuran derivative isolated from the ascomycete fungus Lachnum papyraceum. Preliminary studies have revealed its potent biological activities, including cytotoxic, nematicidal, and antimicrobial effects[1]. Furthermore, a related compound, Lachnochromonin, isolated from Lachnum virgineum, has been shown to inhibit tumor cell growth and induce apoptosis by targeting the JAK/STAT3 signaling pathway[2]. These findings suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics, particularly in oncology.

These application notes provide a comprehensive guide for the development of cell-based assays to further characterize the biological activities of this compound and elucidate its mechanism of action. The protocols outlined below are designed to be robust and reproducible, enabling researchers to assess its cytotoxic and apoptotic potential, and to investigate its effects on key cellular signaling pathways.

Section 1: Cytotoxicity Assessment of this compound

A fundamental step in the evaluation of any potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The following protocols describe two common and reliable methods for assessing cell viability and proliferation: the MTT and SRB assays.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the cell number.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well microplates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-